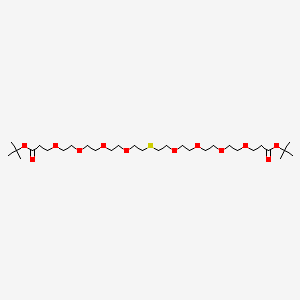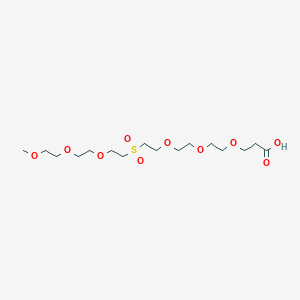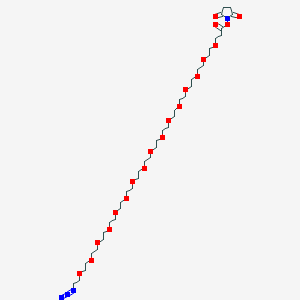
Azide-PEG9-amido-C12-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Azide-PEG9-amido-C12-Boc is synthesized through a multi-step process involving the conjugation of azide and PEG9 to an amido-C12-Boc moiety. The synthesis typically involves the following steps:
Activation of PEG9: PEG9 is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with Amido-C12-Boc: The activated PEG9 is then reacted with amido-C12-Boc in the presence of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Azide-PEG9-amido-C12-Boc undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Nucleophilic Substitution: The azide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
CuAAC Reactions: Copper (I) catalysts such as copper (I) bromide (CuBr) or copper (I) sulfate (CuSO₄) are commonly used in the presence of a reducing agent like sodium ascorbate.
SPAAC Reactions: Strain-promoted reactions typically involve cyclooctynes or dibenzocyclooctynes (DBCO) as the alkyne partners
Major Products Formed
科学研究应用
Azide-PEG9-amido-C12-Boc has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: It facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: PROTACs synthesized using this compound are being explored for their potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials and drug delivery systems
作用机制
Azide-PEG9-amido-C12-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the conjugation of the linker to various molecules through click chemistry, facilitating the formation of bifunctional molecules that bring the target protein and an E3 ubiquitin ligase into close proximity. This proximity leads to the ubiquitination and subsequent degradation of the target protein .
相似化合物的比较
Similar Compounds
Azide-PEG4-amido-C12-Boc: A shorter PEG linker with similar properties but different pharmacokinetics.
Azide-PEG12-amido-C12-Boc: A longer PEG linker that may offer different solubility and stability characteristics
Uniqueness
Azide-PEG9-amido-C12-Boc is unique due to its optimal PEG length, which balances solubility, stability, and flexibility. This makes it particularly suitable for the synthesis of PROTACs and other bioconjugates .
属性
IUPAC Name |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N4O12/c1-38(2,3)54-37(44)15-13-11-9-7-5-4-6-8-10-12-14-36(43)40-16-18-45-20-22-47-24-26-49-28-30-51-32-34-53-35-33-52-31-29-50-27-25-48-23-21-46-19-17-41-42-39/h4-35H2,1-3H3,(H,40,43) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMDPQVNGBQXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














